t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane
Description
tert-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane: is an organosilicon compound characterized by the presence of a tert-butyl group, dimethyl groups, and a phenoxy group substituted with a 2-methylallyl moiety
Properties
Molecular Formula |
C16H26OSi |
|---|---|
Molecular Weight |
262.46 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[3-(2-methylprop-2-enyl)phenoxy]silane |
InChI |
InChI=1S/C16H26OSi/c1-13(2)11-14-9-8-10-15(12-14)17-18(6,7)16(3,4)5/h8-10,12H,1,11H2,2-7H3 |
InChI Key |
NQYBDXOYWAWXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane typically involves the reaction of tert-butyl-dimethylsilyl chloride with 3-(2-methylallyl)phenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
tert-Butyl-dimethylsilyl chloride+3-(2-methylallyl)phenolBaseterthis compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane can undergo oxidation reactions, particularly at the allylic position, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the phenoxy group or the allylic double bond, resulting in the formation of reduced silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkoxides, thiolates, or amines in the presence of a base.
Major Products:
Oxidation: Epoxides, hydroxylated silanes.
Reduction: Reduced silane derivatives.
Substitution: Substituted silane derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Protecting Groups: tert-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane can be used as a protecting group for hydroxyl functionalities in organic synthesis, providing stability under various reaction conditions.
Catalysis: The compound can serve as a ligand or catalyst in organometallic reactions, facilitating the formation of carbon-silicon bonds.
Biology and Medicine:
Drug Delivery: The compound’s unique structure allows for its potential use in drug delivery systems, where the silane moiety can enhance the stability and bioavailability of therapeutic agents.
Bioconjugation: It can be used in bioconjugation techniques to attach biomolecules to silicon-based surfaces, aiding in the development of biosensors and diagnostic tools.
Industry:
Material Science: The compound can be incorporated into polymer matrices to improve their mechanical and thermal properties, making it useful in the production of advanced materials.
Coatings: It can be used in the formulation of protective coatings for various surfaces, providing resistance to environmental degradation.
Mechanism of Action
The mechanism by which tert-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane exerts its effects is primarily through its ability to form stable silicon-carbon bonds. The molecular targets and pathways involved include:
Silicon-Oxygen Bonds: The compound can interact with hydroxyl groups to form stable silicon-oxygen bonds, providing protection against hydrolysis.
Silicon-Carbon Bonds: The formation of silicon-carbon bonds can enhance the stability and reactivity of organic molecules, facilitating various chemical transformations.
Comparison with Similar Compounds
tert-Butyldimethylsilane: Similar in structure but lacks the phenoxy and allyl groups, making it less versatile in certain applications.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromopropoxy group instead of the phenoxy group, leading to different reactivity and applications.
tert-Butyl bromide: A simpler compound with a tert-butyl group attached to a bromide, used primarily in substitution reactions.
Uniqueness: tert-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane is unique due to the presence of both the phenoxy and allyl groups, which provide additional sites for chemical modification and enhance its utility in various applications. The combination of these functional groups with the silicon moiety allows for a wide range of chemical transformations and applications in different fields.
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